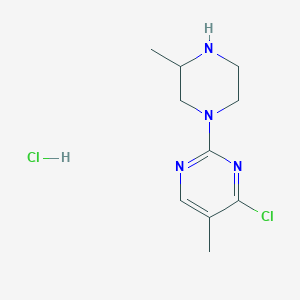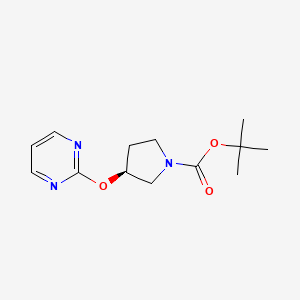![molecular formula C10H16Cl2N4 B7898853 [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898853.png)
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a methylamine group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Chloropyrimidine Introduction: The chloropyrimidine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Methylamine Addition: The final step involves the addition of a methylamine group to the piperidine ring, often facilitated by reductive amination using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological context. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
類似化合物との比較
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: can be compared with other similar compounds, such as:
[1-(2-Fluoro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
[1-(2-Bromo-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Bromine substitution can lead to different chemical and biological properties.
[1-(2-Methyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride: Methyl substitution can affect the compound’s steric and electronic characteristics.
The uniqueness of This compound
特性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-12-8-3-6-15(7-4-8)9-2-5-13-10(11)14-9;/h2,5,8,12H,3-4,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGWNMLHPBNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC(=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7898802.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898807.png)
![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898818.png)

![2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898841.png)
![[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-methanol](/img/structure/B7898846.png)
![4-[(6-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898849.png)



![[1-(4-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898863.png)
![[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898866.png)
